molecular formula C17H17N7O3 B2612914 2-(7,9-dimethyl-6,8-dioxo-3-phenyl-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide CAS No. 921135-19-5

2-(7,9-dimethyl-6,8-dioxo-3-phenyl-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide

Cat. No.: B2612914
CAS No.: 921135-19-5
M. Wt: 367.369
InChI Key: KAFFZBPOBKUOLC-UHFFFAOYSA-N
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Description

2-(7,9-dimethyl-6,8-dioxo-3-phenyl-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide is a complex organic compound with a unique structure that includes a triazino-purinone core. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7,9-dimethyl-6,8-dioxo-3-phenyl-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazino-purinone core, followed by the introduction of the acetamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and potential use in research rather than large-scale manufacturing. standard organic synthesis techniques, including batch and continuous flow processes, could be adapted for its production.

Chemical Reactions Analysis

Types of Reactions

2-(7,9-dimethyl-6,8-dioxo-3-phenyl-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction could produce different reduced forms of the compound.

Scientific Research Applications

2-(7,9-dimethyl-6,8-dioxo-3-phenyl-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for studies in enzymology and receptor binding.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: Its unique structure may find applications in the development of novel materials or catalysts.

Mechanism of Action

The mechanism of action of 2-(7,9-dimethyl-6,8-dioxo-3-phenyl-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(7,9-dimethyl-6,8-dioxo-3-phenyl-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a triazino-purinone core with an acetamide group sets it apart from other similar compounds.

Properties

IUPAC Name

2-(7,9-dimethyl-6,8-dioxo-3-phenyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N7O3/c1-21-14-13(15(26)22(2)17(21)27)23-8-11(10-6-4-3-5-7-10)20-24(9-12(18)25)16(23)19-14/h3-7H,8-9H2,1-2H3,(H2,18,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAFFZBPOBKUOLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3CC(=NN(C3=N2)CC(=O)N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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